molecular formula C21H19N3O4S B2875721 N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 691392-63-9

N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2875721
CAS No.: 691392-63-9
M. Wt: 409.46
InChI Key: OBEVYPFCVLHCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a trimethoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[2,1-b][1,3]thiazole ring through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . This is followed by the coupling of the resulting intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole ring and the trimethoxybenzamide moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)22-15-6-4-13(5-7-15)16-12-24-8-9-29-21(24)23-16/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEVYPFCVLHCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.